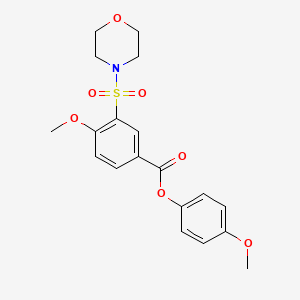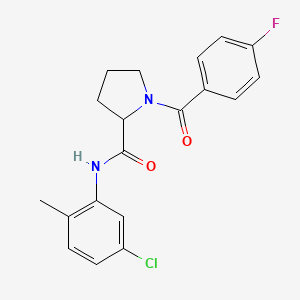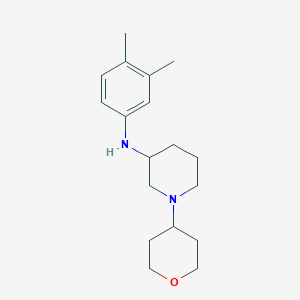
4-methoxyphenyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxyphenyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate, also known as MMSB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMSB is a white crystalline powder that is soluble in organic solvents and has a melting point of 177-179°C.
Wirkmechanismus
The mechanism of action of 4-methoxyphenyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in cell growth and inflammation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis. In addition, this compound has been shown to have anti-microbial properties against certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxyphenyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield and purity. This compound has also been shown to have low toxicity in animal studies. However, the limitations of this compound include its limited solubility in aqueous solutions and its potential for off-target effects due to its non-specific mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 4-methoxyphenyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate. One area of interest is its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Further studies are needed to optimize the conditions for this compound-mediated photodynamic therapy and to evaluate its efficacy in animal models. Another area of interest is the development of this compound derivatives with improved solubility and specificity for certain enzymes and proteins. Overall, this compound has the potential to be a valuable tool in scientific research and may have future applications in medicine and biotechnology.
Synthesemethoden
The synthesis of 4-methoxyphenyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate involves the reaction of 4-methoxyphenol with 4-morpholinylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-methoxybenzoyl chloride to form this compound. The synthesis method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-methoxyphenyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
IUPAC Name |
(4-methoxyphenyl) 4-methoxy-3-morpholin-4-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7S/c1-24-15-4-6-16(7-5-15)27-19(21)14-3-8-17(25-2)18(13-14)28(22,23)20-9-11-26-12-10-20/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFPCYOMPCCESN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B6106782.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6106785.png)

![N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-phenoxyacetamide](/img/structure/B6106813.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6106820.png)
![ethyl [1-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2-piperidinyl]acetate](/img/structure/B6106822.png)
![3-{[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(1H-pyrrol-2-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B6106835.png)
![2,2'-[1,2-phenylenebis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B6106841.png)
![2-amino-4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B6106846.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B6106858.png)


![N-[2-(acetylamino)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6106872.png)
![1-(2,2-dimethylpropyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6106878.png)